molecular formula C8H14O2 B044984 2,2,3,3-Tetramethylcyclopropanecarboxylic acid CAS No. 15641-58-4

2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Cat. No. B044984
Key on ui cas rn: 15641-58-4
M. Wt: 142.2 g/mol
InChI Key: SFHVXKNMCGSLAR-UHFFFAOYSA-N
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Patent
US04772753

Procedure details

A solution of 4.1 g of 1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone in 10 ml of 1,4-dioxane was added dropwise at 30° C to a solution comprising 3.3 g of potassium hydroxide, 30 ml of water and 20 ml of dioxane, and the resulting solution was stirred at 20° C for 15 hours. Thereafter, the reaction solution was worked up in the same manner as in Example 1 to obtain 1.8 g of the desired 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid as a white crystal (yield, 76%).
Name
1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([CH3:10])([CH3:9])[C:5](Cl)([CH3:7])[CH3:6].[OH-:12].[K+].[OH2:14]>O1CCOCC1>[CH3:9][C:4]1([CH3:10])[C:5]([CH3:7])([CH3:6])[CH:3]1[C:2]([OH:14])=[O:12] |f:1.2|

Inputs

Step One
Name
1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone
Quantity
4.1 g
Type
reactant
Smiles
BrCC(C(C(C)(C)Cl)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 20° C for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(C(C1(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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